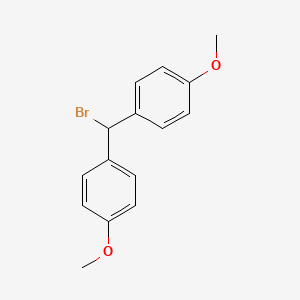

4,4'-(bromomethylene)bis(methoxybenzene)

Description

Properties

IUPAC Name |

1-[bromo-(4-methoxyphenyl)methyl]-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO2/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMVASCGYGKYEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549145 | |

| Record name | 1,1'-(Bromomethylene)bis(4-methoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69545-37-5 | |

| Record name | 1,1'-(Bromomethylene)bis(4-methoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,4 Bromomethylene Bis Methoxybenzene

Precursor Synthesis of Bis(methoxyphenyl)methane Scaffolds

The foundational step in the synthesis of 4,4'-(bromomethylene)bis(methoxybenzene) is the preparation of its precursor, 4,4'-dimethoxydiphenylmethane (B1593515), also known as bis(p-methoxyphenyl)methane. This is typically achieved through a Friedel-Crafts alkylation reaction. google.com In this reaction, anisole (B1667542), which serves as the activated aromatic substrate, is reacted with a one-carbon electrophile in the presence of a Lewis acid or protic acid catalyst. google.com

Commonly, two molecules of anisole are coupled with a formaldehyde (B43269) equivalent, such as paraformaldehyde or dimethoxymethane. The methoxy (B1213986) group (-OCH₃) on the anisole ring is an ortho-, para-directing group, activating the aromatic ring for electrophilic substitution. The para-substituted product, 4,4'-dimethoxydiphenylmethane, is predominantly formed due to steric hindrance at the ortho positions. youtube.com Catalysts like anhydrous aluminum chloride (AlCl₃) or strong acids are often employed to facilitate the formation of the electrophilic species that attacks the anisole ring. google.comyoutube.com

| Anisole Derivative | Alkylating Agent | Catalyst | Solvent | Typical Conditions | Yield |

|---|---|---|---|---|---|

| Anisole | Paraformaldehyde | Sulfuric Acid | Acetic Acid | Room Temperature | Moderate to Good |

| Anisole | Benzyl (B1604629) Chloride | Ferric Chloride (FeCl₃) | Benzene (B151609) | Elevated Temperature | Good |

Regioselective Bromination of the Methylene (B1212753) Bridge

With the bis(methoxyphenyl)methane scaffold in place, the next critical step is the regioselective bromination of the methylene (-CH₂-) bridge that connects the two aromatic rings. This transformation is a benzylic bromination, a type of free-radical substitution reaction. The goal is to replace one of the hydrogen atoms on the central carbon with a bromine atom, yielding the desired 4,4'-(bromomethylene)bis(methoxybenzene).

The reaction is known as the Wohl-Ziegler reaction, which is highly specific for allylic and benzylic positions. wikipedia.orgthermofisher.com This selectivity arises because the benzylic C-H bond is weaker than aromatic or other aliphatic C-H bonds. Homolytic cleavage of this bond generates a resonance-stabilized benzylic radical, which is an intermediate in the chain reaction. gla.ac.uk

Halogenation Reagents and Reaction Conditions

The reagent of choice for this transformation is N-bromosuccinimide (NBS). wikipedia.org NBS serves as a source of bromine radicals under controlled conditions. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means using UV light. wikipedia.orgorganic-chemistry.org

The reaction is commonly carried out in a non-polar solvent, with carbon tetrachloride (CCl₄) being a traditional choice due to its inertness. wikipedia.org However, due to its toxicity and environmental impact, safer alternatives like acetonitrile (B52724) or trifluorotoluene are increasingly being used. wikipedia.org The reaction mixture is usually heated to reflux to facilitate the decomposition of the radical initiator and promote the reaction. wikipedia.org An alternative reagent, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), can also be used, sometimes in conjunction with a Lewis acid catalyst like zirconium(IV) chloride (ZrCl₄), which can promote the reaction under milder conditions. scientificupdate.com

| Brominating Agent | Initiator | Solvent | Conditions |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | Reflux (Thermal) |

| N-Bromosuccinimide (NBS) | UV Light | Dichloromethane (B109758) | Photochemical |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | ZrCl₄ (catalyst) | Dichloromethane | Room Temperature |

Purification and Isolation Techniques for the Compound

Following the bromination reaction, a multi-step purification process is required to isolate the 4,4'-(bromomethylene)bis(methoxybenzene) in high purity.

The typical workup procedure begins with cooling the reaction mixture. The solid succinimide (B58015) byproduct is removed by filtration. wikipedia.org The filtrate is then washed sequentially with water and an aqueous basic solution, such as sodium bicarbonate or sodium carbonate, to neutralize and remove any residual hydrogen bromide (HBr) that may have formed. google.com

After washing, the organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is often a mixture of the desired monobrominated compound, unreacted starting material, and potentially some dibrominated byproduct.

Final purification is generally achieved through one of two methods:

Recrystallization : This is an effective method if the product is a solid. The crude material is dissolved in a hot solvent or solvent mixture (e.g., ethyl acetate (B1210297) and hexane) and allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities in the solution. rsc.org

Column Chromatography : For more challenging separations, silica (B1680970) gel column chromatography is employed. The crude mixture is loaded onto a silica gel column and eluted with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. The components of the mixture separate based on their different polarities, allowing for the isolation of the pure product. google.com

The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

Compound Index

Mechanistic Investigations of 4,4 Bromomethylene Bis Methoxybenzene Reactivity

Pathways Involving Cationic Intermediates

Reactions of 4,4'-(bromomethylene)bis(methoxybenzene) often proceed via mechanisms that involve the formation of a carbocation intermediate. The stability of this intermediate is a critical factor determining the reaction pathway and rate. The unimolecular substitution (SN1) and elimination (E1) pathways are prime examples of reactions that depend on the generation of a carbocation. chemistrysteps.com

Generation and Stabilization of Diarylmethoxybenzyl Cations

The diarylmethoxybenzyl cation is formed upon the heterolytic cleavage of the C-Br bond in 4,4'-(bromomethylene)bis(methoxybenzene), where the bromine atom departs as a bromide anion. The formation of this carbocation is the rate-determining step in SN1 and E1 reactions. chemistrysteps.com The resulting carbocation, a diarylmethyl cation substituted with two para-methoxy groups, is exceptionally stable.

This high stability arises from the delocalization of the positive charge from the central benzylic carbon into the π-systems of the two attached aromatic rings. chemistrysteps.comyoutube.com The empty p-orbital of the sp²-hybridized carbocation aligns with the p-orbitals of the benzene (B151609) rings, allowing the positive charge to be distributed across multiple atoms through resonance. chemistrysteps.com This delocalization significantly lowers the energy of the cation, thereby facilitating its formation.

Table 1: Factors Influencing Diarylmethoxybenzyl Cation Stability

| Stabilizing Factor | Description |

| Resonance Delocalization | The positive charge is shared between the benzylic carbon and the ortho and para positions of both phenyl rings. chemistrysteps.com |

| Inductive Effects | The electron-donating methoxy (B1213986) groups further stabilize the positive charge. |

| Hybridization | The carbocation has an sp²-hybridized carbon with a planar geometry, which allows for effective overlap with the aromatic π-systems. chemistrysteps.com |

Electronic Effects of Methoxy Substituents on Carbocation Stability

The two methoxy groups at the para positions of the phenyl rings play a crucial role in stabilizing the diarylmethoxybenzyl cation. Methoxy groups are strong electron-donating groups due to a combination of a +R (resonance) effect and a -I (inductive) effect. The resonance effect, which involves the donation of a lone pair of electrons from the oxygen atom into the aromatic ring, is dominant and strongly stabilizes the carbocation.

This electron donation is most effective when the positive charge is delocalized to the para-position of the ring, a key resonance contributor for the benzylic cation. mdpi.com The methoxy group can directly donate electron density to the charge-bearing carbon via the conjugated π-system, significantly neutralizing the positive charge and lowering the cation's energy. Studies on related systems have shown that electron-donating groups like methoxy substituents can stabilize cationic intermediates by a considerable margin. mdpi.comnih.gov The cumulative effect of two such groups in 4,4'-(bromomethylene)bis(methoxybenzene) leads to a highly stabilized carbocation intermediate, promoting reaction pathways like SN1. youtube.com

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon in 4,4'-(bromomethylene)bis(methoxybenzene) is highly susceptible to nucleophilic attack. Benzylic halides are known to readily undergo nucleophilic substitution reactions. Depending on the reaction conditions, such as the nature of the nucleophile, solvent, and temperature, these substitutions can proceed through either a bimolecular (SN2) or a unimolecular (SN1) mechanism. khanacademy.org

Kinetics and Thermodynamics of Intermolecular Nucleophilic Attack

The kinetics of nucleophilic substitution for 4,4'-(bromomethylene)bis(methoxybenzene) depend on the operative mechanism.

SN1 Kinetics: In a reaction proceeding via an SN1 mechanism, the rate is dependent only on the concentration of the substrate, 4,4'-(bromomethylene)bis(methoxybenzene). The rate law is expressed as Rate = k[Substrate]. This is because the rate-determining step is the unimolecular formation of the stable diarylmethoxybenzyl cation. chemistrysteps.com The presence of two methoxy groups greatly accelerates this ionization step compared to unsubstituted benzyl (B1604629) bromide. youtube.com

SN2 Kinetics: For an SN2 mechanism, the reaction is bimolecular, and the rate depends on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]). libretexts.org This pathway involves a concerted, one-step process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. libretexts.org While the steric hindrance from the two bulky methoxyphenyl groups might be expected to slow an SN2 reaction, the electronic stabilization of the transition state can still allow this pathway to be competitive, particularly with strong, unhindered nucleophiles.

From a thermodynamic perspective, the substitution reactions are typically driven by the formation of a more stable bond between the carbon and the nucleophile compared to the C-Br bond. The enthalpy of formation and bond dissociation enthalpies are key parameters in understanding the thermodynamics of these reactions. researchgate.net

Table 2: Comparison of SN1 and SN2 Mechanisms for 4,4'-(Bromomethylene)bis(methoxybenzene)

| Feature | SN1 Mechanism | SN2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Intermediate | Yes, a resonance-stabilized carbocation. chemistrysteps.com | No, a single transition state. libretexts.org |

| Nucleophile | Favored by weak nucleophiles. | Favored by strong nucleophiles. libretexts.org |

| Solvent | Favored by polar, protic solvents. | Favored by polar, aprotic solvents. |

| Stereochemistry | Racemization (if chiral center). | Inversion of configuration (if chiral center). libretexts.org |

Stereochemical Aspects of Substitution Processes

While the benzylic carbon in 4,4'-(bromomethylene)bis(methoxybenzene) is achiral, understanding the stereochemical outcomes is crucial for reactions of related chiral benzylic substrates.

In an SN1 reaction , the formation of a planar, sp²-hybridized carbocation intermediate allows the nucleophile to attack from either face with equal probability. chemistrysteps.com If the starting material were chiral, this would lead to a racemic mixture of products (both retention and inversion of configuration).

In an SN2 reaction , the mechanism involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the benzylic carbon. libretexts.org This concerted process passes through a trigonal bipyramidal transition state. The stereospecificity of the SN2 reaction is a key diagnostic feature. nih.govscispace.com For enantioconvergent substitutions, a chiral catalyst can be used to control the stereochemical outcome, affording a single enantiomer from a racemic starting material. nih.gov

Competing Elimination Reactions and Byproduct Formation

In addition to substitution, elimination reactions can be a competing pathway, particularly in the presence of strong bases. Benzylic substrates are capable of undergoing both E1 and E2 elimination reactions. chemistrysteps.com

The E1 mechanism proceeds through the same diarylmethoxybenzyl cation intermediate as the SN1 reaction. A base (which can be the solvent or the nucleophile) removes a proton from a carbon adjacent to the positively charged center. In the case of 4,4'-(bromomethylene)bis(methoxybenzene), this would involve deprotonation of one of the aromatic rings, which is energetically unfavorable as it would disrupt aromaticity. Therefore, E1 reactions are generally not significant for this specific compound unless further alkyl substituents are present on the aromatic rings.

The E2 mechanism is a concerted process where a strong base removes a proton while the leaving group departs simultaneously. Similar to the E1 pathway, this would require deprotonation of an aromatic proton, making it an unlikely competing reaction under typical nucleophilic substitution conditions.

Byproduct formation in reactions involving 4,4'-(bromomethylene)bis(methoxybenzene) is more likely to arise from other sources. For instance, in the synthesis of related bis(bromomethyl) aromatic hydrocarbons, byproducts can include compounds with mono-bromination or bromination on the aromatic nucleus itself, depending on the reaction conditions. google.com In substitution reactions, if the nucleophile is also a base (e.g., hydroxide), the conditions can influence the ratio of substitution to elimination products, although for this substrate, substitution is heavily favored.

Role as an Electrophilic Reagent in Organic Transformations

4,4'-(Bromomethylene)bis(methoxybenzene), also known as 4,4'-dimethoxybenzhydryl bromide, serves as a potent electrophilic reagent in a variety of organic transformations. Its reactivity is fundamentally linked to the stability of the bis(4-methoxyphenyl)methyl cation (the 4,4'-dimethoxybenzhydryl cation) that is formed upon the departure of the bromide leaving group. The presence of two electron-donating methoxy groups in the para positions of the phenyl rings plays a crucial role in delocalizing the positive charge of the resulting carbocation, thereby significantly enhancing its stability and, consequently, the electrophilicity of the parent compound.

The primary mechanism through which 4,4'-(bromomethylene)bis(methoxybenzene) participates in reactions is the unimolecular nucleophilic substitution (SN1) pathway. This mechanism involves a two-step process: the rate-determining formation of the stabilized carbocation, followed by a rapid attack by a nucleophile. The high stability of the 4,4'-dimethoxybenzhydryl cation facilitates its formation, making the compound highly susceptible to solvolysis and reactions with a wide range of nucleophiles.

Kinetic studies on the solvolysis of related benzhydryl bromides have demonstrated a strong dependence on the electronic properties of the substituents on the aromatic rings. Hammett plot analyses of these reactions typically show a large negative ρ (rho) value, indicating a significant buildup of positive charge in the transition state, which is consistent with a carbocation-like intermediate. For benzhydryl systems, electron-donating substituents, such as the methoxy group, have been shown to dramatically accelerate the rate of solvolysis by stabilizing this developing positive charge.

In practical organic synthesis, the electrophilic nature of 4,4'-(bromomethylene)bis(methoxybenzene) is harnessed in various applications. One notable use is in Friedel-Crafts alkylation reactions, where it can react with electron-rich aromatic compounds to form new carbon-carbon bonds. The highly reactive nature of the 4,4'-dimethoxybenzhydryl cation allows these alkylations to often proceed under mild conditions, sometimes even without the need for a strong Lewis acid catalyst.

Furthermore, this compound and its derivatives are employed in the protection of sensitive functional groups, such as alcohols and carboxylic acids. The resulting 4,4'-dimethoxybenzhydryl (DMB) ethers or esters are stable under many reaction conditions but can be readily cleaved under mildly acidic conditions, a property that is directly related to the stability of the DMB cation that is formed during the deprotection step.

The table below summarizes the outcomes of reactions of 4,4'-(bromomethylene)bis(methoxybenzene) with various nucleophiles, illustrating its utility as an electrophilic alkylating agent.

| Nucleophile | Solvent | Product | Typical Yield (%) |

|---|---|---|---|

| Water (H₂O) | Acetone/Water | 4,4'-Dimethoxybenzhydrol | High |

| Methanol (CH₃OH) | Methanol | 4,4'-Dimethoxybenzhydryl methyl ether | Good to High |

| Anisole (B1667542) | Dichloromethane (B109758) | 1,1,2-Tris(4-methoxyphenyl)ethane | Moderate to Good |

| Indole | Acetonitrile (B52724) | 3-(Bis(4-methoxyphenyl)methyl)-1H-indole | Good |

| Sodium Azide (NaN₃) | DMF | 4,4'-(Azidomethylene)bis(methoxybenzene) | Good |

The following table presents kinetic data for the solvolysis of substituted benzhydryl bromides, highlighting the effect of the para-methoxy substituent on the reaction rate.

| Substituent (X) in (p-XC₆H₄)₂CHBr | Solvent | Relative Rate (k_rel) |

|---|---|---|

| OCH₃ | 80% Acetone/Water | ~10⁴ |

| CH₃ | 80% Acetone/Water | ~10² |

| H | 80% Acetone/Water | 1 |

| Cl | 80% Acetone/Water | ~10⁻¹ |

| NO₂ | 80% Acetone/Water | ~10⁻⁴ |

Advanced Analytical Characterization for Structural and Mechanistic Elucidation of 4,4 Bromomethylene Bis Methoxybenzene

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For 4,4'-(bromomethylene)bis(methoxybenzene), the molecular formula is C₁₅H₁₅BrO₂. The theoretical exact mass can be calculated and compared with the experimentally determined mass of the molecular ion ([M]⁺˙) to confirm the formula.

The calculated monoisotopic mass of C₁₅H₁₅⁷⁹BrO₂ is 306.0255 Da, and for C₁₅H₁₅⁸¹BrO₂ is 308.0235 Da. An HRMS spectrum would show a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by approximately 2 m/z units, which is the signature of a molecule containing a single bromine atom.

Electron ionization (EI) mass spectrometry would also reveal the compound's fragmentation pattern, providing further structural evidence. The most prominent fragmentation pathway is expected to be the loss of the bromine radical (Br•) to form a highly stable, resonance-delocalized diarylmethyl carbocation, [M-Br]⁺. This cation would likely be the base peak in the spectrum. The fragmentation of the related compound 4,4'-dimethoxydiphenylmethane (B1593515) shows a strong molecular ion and subsequent fragmentation of the core structure, which can be used as a reference. nist.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₁₅H₁₅BrO₂

| Ion Formula | Calculated m/z | Description |

|---|---|---|

| [C₁₅H₁₅⁷⁹BrO₂]⁺ | 306.0255 | Molecular Ion (⁷⁹Br isotope) |

| [C₁₅H₁₅⁸¹BrO₂]⁺ | 308.0235 | Molecular Ion (⁸¹Br isotope) |

Note: Data is predicted based on molecular formula and established fragmentation principles.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and constitution of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC/HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of 4,4'-(bromomethylene)bis(methoxybenzene) is expected to be highly symmetric. It should feature a singlet for the methoxy (B1213986) protons, an AA'BB' system for the equivalent aromatic protons on the two phenyl rings, and a singlet for the single benzylic methine proton.

The ¹³C NMR spectrum would similarly reflect the molecule's symmetry, showing distinct signals for the methoxy carbon, the benzylic carbon (C-Br), and the four unique carbons of the p-substituted phenyl rings (two protonated, two quaternary). Data from related structures such as 4-methoxyphenyl (B3050149) derivatives can be used to predict these chemical shifts. marmara.edu.trbeilstein-journals.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,4'-(Bromomethylene)bis(methoxybenzene) in CDCl₃

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|

| -CHBr | ~6.4 - 6.6 | ~60 - 65 | s (1H) |

| -OCH₃ | ~3.8 | ~55.3 | s (6H) |

| Ar-H (ortho to CHBr) | ~7.3 - 7.4 | ~129 - 130 | d (4H) |

| Ar-H (meta to CHBr) | ~6.8 - 6.9 | ~114 - 115 | d (4H) |

| Ar-C (ipso) | - | ~133 - 135 | Quaternary C |

Note: Chemical shifts are estimated based on data from structurally similar compounds and general NMR principles. 's' denotes singlet, 'd' denotes doublet.

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a key correlation or cross-peak would be observed between the signals of the aromatic protons ortho and meta to the benzylic carbon, confirming their adjacency on the phenyl ring. amanote.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). beilstein-journals.org Expected correlations would be seen between the methoxy protons and the methoxy carbon, the benzylic proton and the benzylic carbon, and the aromatic protons and their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (typically two- or three-bond) ¹H-¹³C correlations, which is crucial for piecing together the molecular skeleton. beilstein-journals.orgresearchgate.net Key HMBC correlations would include:

A cross-peak between the benzylic proton (-CHBr) and the ipso-carbon of the phenyl rings.

Correlations from the aromatic protons ortho to the benzylic carbon to the benzylic carbon itself.

A correlation between the methoxy protons (-OCH₃) and the aromatic carbon to which the methoxy group is attached.

X-Ray Crystallography for Solid-State Molecular Architecture

While the crystal structure for 4,4'-(bromomethylene)bis(methoxybenzene) does not appear to be publicly reported, X-ray crystallography on a suitable single crystal would provide definitive information about its solid-state conformation. The analysis would yield precise bond lengths, bond angles, and torsion angles.

Based on crystal structures of similar bis(4-methoxyphenyl) derivatives, the molecule would likely adopt a "propeller" conformation where the two phenyl rings are twisted out of a common plane to minimize steric hindrance. nih.govresearchgate.net The dihedral angle between the two benzene (B151609) rings would be a key structural parameter. nih.govresearchgate.net The analysis would also confirm the tetrahedral geometry around the central methine carbon and provide precise measurements for the C-Br, C-O, and aromatic C-C bond lengths, which are expected to fall within normal ranges. researchgate.net

Table 3: Expected Crystallographic Parameters

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Bond Length (C-Br) | ~1.95 Å |

| Bond Angle (C-CHBr-C) | ~109.5° (tetrahedral) |

Note: Values are illustrative and based on data from analogous structures.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating 4,4'-(bromomethylene)bis(methoxybenzene) from reaction impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of this compound. A C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely provide good separation. sielc.com Due to the presence of the two phenyl rings, the compound is strongly UV-active, making a UV-Vis detector set to a wavelength around 230 or 275 nm an effective means of detection. The purity can be determined by the relative area of the main peak in the chromatogram. mdpi.com

Gas Chromatography (GC): GC can also be used, often coupled with a mass spectrometer (GC-MS). However, diarylmethyl bromides can be thermally labile, potentially leading to decomposition in the hot GC injector. A lower injector temperature and a non-polar capillary column (e.g., DB-5 or equivalent) would be appropriate. GC is particularly useful for detecting volatile impurities or starting materials.

Applications of 4,4 Bromomethylene Bis Methoxybenzene in Contemporary Organic Synthesis

Utilization as a Key Alkylating Reagent

The core reactivity of 4,4'-(bromomethylene)bis(methoxybenzene) lies in its function as an alkylating agent. oncohemakey.comebi.ac.uk The carbon-bromine bond is readily cleaved, either spontaneously in polar solvents or in the presence of a Lewis acid, to generate a highly stabilized bis(4-methoxyphenyl)methyl cation. This carbocation is a soft electrophile that readily reacts with a wide range of nucleophiles.

The compound serves as an effective reagent for the introduction of the bis(4-methoxyphenyl)methyl group onto various heteroatom nucleophiles. This process, often referred to as "di-p-anisylation," is employed to modify substrates containing hydroxyl, thiol, or amino functionalities. The reaction typically proceeds under mild conditions, reflecting the high reactivity of the bromide. The stability of the carbocation intermediate facilitates an SN1-type mechanism, allowing for the efficient alkylation of even weak nucleophiles.

Below is a table summarizing the alkylation of various nucleophilic substrates using 4,4'-(bromomethylene)bis(methoxybenzene).

| Nucleophilic Substrate | Nucleophilic Atom | Product Class | General Reaction Conditions |

| Alcohol (R-OH) | Oxygen | Diarylmethyl Ether | Base (e.g., pyridine, DIEA) in an inert solvent (e.g., CH2Cl2) |

| Thiol (R-SH) | Sulfur | Diarylmethyl Thioether | Base (e.g., Et3N) or salt (e.g., Ag+) |

| Primary Amine (R-NH2) | Nitrogen | N-Substituted Diarylmethylamine | Base (e.g., DIEA) in an aprotic solvent |

| Carboxylic Acid (R-COOH) | Oxygen | Diarylmethyl Ester | Base catalysis or conversion to carboxylate salt |

A prominent application of 4,4'-(bromomethylene)bis(methoxybenzene) is in peptide chemistry for the protection of amino acid side chains. libretexts.orgspringernature.com Preventing unwanted side reactions at functional groups in amino acid residues is crucial during peptide synthesis. springernature.com The bis(4-methoxyphenyl)methyl (Dam) group is a valuable acid-labile protecting group for the side-chain imidazole (B134444) ring of histidine and the amide function of asparagine and glutamine.

The introduction of the Dam group is achieved by reacting the amino acid derivative with 4,4'-(bromomethylene)bis(methoxybenzene) in the presence of a base. The protecting group is stable to the basic conditions often used for Fmoc-group removal but can be cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA), which are typically used for the final cleavage of the peptide from the solid support. peptide.comug.edu.pl

The table below details specific examples of its use in protecting amino acid derivatives.

| Amino Acid | Side Chain Functional Group | Site of Protection | Resulting Protected Amino Acid |

| Histidine (His) | Imidazole Ring | Imidazole Nitrogen (N-τ or N-π) | N(im)-bis(4-methoxyphenyl)methyl-His |

| Asparagine (Asn) | Primary Amide | Amide Nitrogen | N-bis(4-methoxyphenyl)methyl-Asn |

| Glutamine (Gln) | Primary Amide | Amide Nitrogen | N-bis(4-methoxyphenyl)methyl-Gln |

Precursor for Reactive Species in Asymmetric Synthesis

While the compound itself is achiral, its ability to generate a stable, planar carbocation makes it a subject of interest in the development of asymmetric transformations.

The bis(4-methoxyphenyl)methyl cation is a key reactive intermediate. In principle, if this planar cation could be placed in a chiral environment, its subsequent reaction with a nucleophile could proceed stereoselectively. Such a chiral environment could be created using a chiral counter-anion (asymmetric ion pairing catalysis) or by coordinating the cation to a chiral Lewis acid. However, the high stability and inherent achiral nature of the bis(4-methoxyphenyl)methyl cation make achieving high levels of stereocontrol challenging. While asymmetric synthesis is a critical field, mdpi.com the direct engagement of this specific, simple diarylmethyl cation in highly stereoselective reactions is not a widely documented strategy compared to other methods.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.orgsigmaaldrich.com While 4,4'-(bromomethylene)bis(methoxybenzene) is achiral, its core structure can serve as a scaffold for the design of chiral ligands or auxiliaries. This would require synthetic modification to introduce stereogenic elements. For instance, chiral groups could be installed on the methoxy-substituted phenyl rings. Such modified structures could then be used to coordinate with metal centers, creating a chiral catalytic environment for asymmetric reactions. Although this is a viable theoretical strategy, ligands and auxiliaries based on this specific diarylmethyl framework are not as common as other established classes, such as those derived from BINOL, TADDOL, or chiral oxazolidinones. wikipedia.orgrsc.org

Building Block for Complex Molecular Architectures via C-C Bond Formation

Beyond heteroatom alkylation, 4,4'-(bromomethylene)bis(methoxybenzene) is a valuable building block for constructing larger, more complex molecules through the formation of carbon-carbon bonds. researchgate.net In this role, the bis(4-methoxyphenyl)methyl cation acts as an electrophile that can be attacked by various carbon-based nucleophiles.

This reactivity is exploited in Friedel-Crafts-type alkylation reactions, where the cation attacks electron-rich aromatic or heteroaromatic rings to form a new C-C bond, linking the diarylmethyl moiety to another molecular fragment. It can also react with a range of organometallic reagents or enolates. These reactions provide a direct pathway to elaborate carbon skeletons, leading to the synthesis of complex polycyclic systems or molecules with tailored electronic and structural properties. For example, related diarylmethyl systems have been used in the synthesis of complex polyaromatic structures like substituted naphthalenes. nih.gov

The following table illustrates the types of C-C bond-forming reactions the compound can undergo.

| Carbon Nucleophile | Reaction Type | Product Class |

| Electron-Rich Arene (e.g., Anisole (B1667542), Pyrrole) | Friedel-Crafts Alkylation | Triarylmethane Derivatives |

| Organometallic Reagent (e.g., Grignard, Organolithium) | Nucleophilic Substitution | 1,1,1-Triarylethane Derivatives |

| Silyl Enol Ether | Mukaiyama Aldol-type Reaction | β-Diarylmethyl Carbonyl Compounds |

| Allylsilane / Allylstannane | Hosomi-Sakurai / Allylation Reaction | Homoallylic Diarylmethyl Compounds |

Theoretical and Computational Chemistry Investigations of 4,4 Bromomethylene Bis Methoxybenzene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are often employed to determine the electronic structure and bonding characteristics of organic compounds. researchgate.net

For 4,4'-(bromomethylene)bis(methoxybenzene), these calculations would typically yield information on:

Molecular Geometry: The optimized three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electron Distribution: Analysis of the electron density to understand how electrons are shared between atoms. Mulliken population analysis is one such method used to assign partial atomic charges to each atom in the molecule, identifying electropositive and electronegative centers. researchgate.net

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

A representative data table from such a study would look like this, although specific values for 4,4'-(bromomethylene)bis(methoxybenzene) are not available.

Table 1: Hypothetical Calculated Electronic Properties

| Property | Calculated Value |

|---|---|

| HOMO Energy | (unavailable) |

| LUMO Energy | (unavailable) |

| HOMO-LUMO Gap | (unavailable) |

| Dipole Moment | (unavailable) |

| Mulliken Charge on Br | (unavailable) |

Computational Modeling of Carbocation Formation and Stability

The structure of 4,4'-(bromomethylene)bis(methoxybenzene) suggests that it can readily form a carbocation, the 4,4'-dimethoxybenzhydryl cation, upon heterolytic cleavage of the carbon-bromine bond. This process is central to its reactivity, particularly in SN1 type reactions. researchgate.net Computational modeling can provide quantitative insights into the thermodynamics of this process.

Key aspects to be investigated would include:

Gibbs Free Energy of Formation: The change in Gibbs free energy (ΔG°f) associated with the formation of the carbocation and the bromide ion from the neutral molecule would be calculated. wikipedia.orglibretexts.org A negative or small positive value would indicate a thermodynamically favorable process.

Carbocation Stability: The stability of the resulting carbocation can be assessed by analyzing its electronic structure. The delocalization of the positive charge across the two methoxy-substituted phenyl rings is a key stabilizing factor.

A summary of these theoretical findings would typically be presented in a table.

Table 2: Hypothetical Thermodynamic Data for Carbocation Formation

| Reaction | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG° (kcal/mol) |

|---|

Simulation of Reaction Pathways and Transition State Analysis

Computational chemistry allows for the exploration of reaction mechanisms by mapping out the potential energy surface of a reaction. For 4,4'-(bromomethylene)bis(methoxybenzene), a key reaction to simulate would be its solvolysis, which proceeds via an SN1 mechanism.

This analysis would involve:

Reaction Coordinate Scanning: The energy of the system is calculated as the C-Br bond is incrementally stretched to simulate the dissociation process.

Transition State (TS) Identification: The transition state is the point of maximum energy along the reaction pathway. Computational methods can locate the geometry and energy of the TS.

Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction. For SN1 reactions, this step is the formation of the carbocation. nih.gov

Table 3: Hypothetical Activation Parameters for C-Br Bond Cleavage

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | (unavailable) |

| Enthalpy of Activation (ΔH‡) | (unavailable) |

| Entropy of Activation (ΔS‡) | (unavailable) |

Prediction of Spectroscopic Properties to Aid Experimental Characterization

Quantum chemical calculations can predict various spectroscopic properties of a molecule with a high degree of accuracy. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. beilstein-journals.orgrsc.org These predicted values, when compared with experimental spectra, can help in the assignment of peaks to specific atoms in the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated. nih.govresearchgate.net Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, C=C bend). This theoretical spectrum can be compared with an experimental IR spectrum to identify characteristic functional groups.

Table 4: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)

| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |

|---|---|---|---|

| C (benzylic) | (unavailable) | H (benzylic) | (unavailable) |

| C (ipso, C-OCH₃) | (unavailable) | H (aromatic, ortho to CHBr) | (unavailable) |

| C (ortho to CHBr) | (unavailable) | H (aromatic, meta to CHBr) | (unavailable) |

| C (meta to CHBr) | (unavailable) | H (methoxy) | (unavailable) |

Molecular Dynamics Simulations of Intermolecular Interactions and Conformational Analysis

While quantum mechanics is ideal for studying the electronic properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule over time, including its interactions with other molecules (e.g., solvent) and its conformational flexibility. nih.gov

For 4,4'-(bromomethylene)bis(methoxybenzene), MD simulations could reveal:

Conformational Preferences: The two phenyl rings can rotate around the bonds connecting them to the central carbon atom. MD simulations can explore the potential energy landscape of these rotations to identify the most stable conformations. consensus.appresearchgate.net

Solvent Effects: By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one can study how the solvent influences the molecule's conformation and reactivity. Radial distribution functions can be calculated to understand the structuring of solvent molecules around the solute.

Intermolecular Interactions: These simulations can quantify the non-covalent interactions (e.g., van der Waals forces, dipole-dipole interactions) between molecules. chemrxiv.org

Table 5: Hypothetical Conformational Analysis Data

| Dihedral Angle | Energy Barrier (kcal/mol) | Most Stable Conformation (degrees) |

|---|---|---|

| C-C-C-Br | (unavailable) | (unavailable) |

Structure Reactivity Relationship Studies of 4,4 Bromomethylene Bis Methoxybenzene Excluding Biological Contexts

Influence of Aromatic Ring Substitution Patterns on Methylene (B1212753) Reactivity

The reactivity of the benzylic methylene bromide in 4,4'-(bromomethylene)bis(methoxybenzene) is profoundly influenced by the two para-methoxy substituents on the aromatic rings. These methoxy (B1213986) groups are strong electron-donating groups due to the resonance effect (+M), where the lone pairs on the oxygen atoms delocalize into the benzene (B151609) rings. This electron donation significantly increases the electron density of the aromatic system and, crucially, stabilizes the transition state leading to the formation of a carbocation upon cleavage of the carbon-bromine bond.

This stabilization accelerates reactions that proceed via a carbocation intermediate, typically SN1-type reactions. The electron-releasing nature of the methoxy groups makes the benzylic carbon more susceptible to forming a stable cationic intermediate, thereby lowering the activation energy for the departure of the bromide leaving group. Compared to unsubstituted benzhydryl bromide or derivatives with electron-withdrawing groups, 4,4'-(bromomethylene)bis(methoxybenzene) exhibits markedly higher reactivity in solvolysis and other nucleophilic substitution reactions that favor a dissociative mechanism.

The quantitative effect of such substitutions can be evaluated using Hammett plots, which correlate reaction rates with substituent constants. For SN1 reactions of benzhydryl systems, a large negative ρ (rho) value is typically observed, indicating that electron-donating groups strongly accelerate the reaction. nih.gov The presence of two para-methoxy groups results in a highly stabilized carbocation, leading to a significantly faster reaction rate compared to less substituted analogues.

| Substituent (X) on Benzhydryl Bromide [(X-C₆H₄)₂CHBr] | Relative Solvolysis Rate (approx.) | Electrophilicity Parameter (E) of Cation [(X-C₆H₄)₂CH⁺] |

|---|---|---|

| 4-MeO | Very High | -5.90 |

| 4-Me | High | -0.84 |

| H | Moderate | 5.90 |

| 4-Cl | Low | 7.60 |

| 4-CF₃ | Very Low | 9.97 |

Data sourced from Mayr's reactivity scales, illustrating the powerful electron-donating effect of the 4-methoxy group on carbocation stability and, consequently, the reactivity of the parent bromide. nih.govnih.gov

Correlation Between Molecular Structure and Alkylating Efficacy

The high reactivity of 4,4'-(bromomethylene)bis(methoxybenzene) directly correlates with its efficacy as an alkylating agent. It readily alkylates a wide range of nucleophiles, including alcohols, amines, and carbanions. The reaction typically proceeds through an SN1 mechanism, where the rate-determining step is the formation of the highly stabilized bis(4-methoxyphenyl)methyl cation. This intermediate then rapidly reacts with any available nucleophile.

This high alkylating efficacy is particularly noted in reactions where other alkylating agents might be too slow or require harsh conditions. For instance, in certain catalytic enantioselective alkylations of aldehydes, benzhydryl bromides with electron-donating substituents, such as 4,4'-(bromomethylene)bis(methoxybenzene), have been observed to effect alkylation rapidly even without catalyst activation, leading to racemic products due to the formation of a free carbocation. nih.gov This underscores its potent nature as an alkylating agent, driven by the stability of its corresponding carbocation.

The utility of this compound is evident in the synthesis of complex molecules, such as triarylmethanes, where the bis(4-methoxyphenyl)methyl moiety is introduced into a target structure. koreascience.kr

| Nucleophile | Reaction Type | Product | Typical Yield | Observations |

|---|---|---|---|---|

| 2-Phenylpropionaldehyde (in the presence of an amine) | α-Alkylation | α-[Bis(4-methoxyphenyl)methyl]-2-phenylpropionaldehyde | High | Reaction is rapid and proceeds without specific catalyst activation, indicating high electrophilicity. nih.gov |

| Pyrrole | N-Alkylation / C-Alkylation | N/C-[Bis(4-methoxyphenyl)methyl]pyrrole | Good | Effective alkylation of heterocyclic compounds. |

| Methanol (Solvolysis) | Etherification | 4,4'-(Methoxymethylene)bis(methoxybenzene) | Quantitative | Rapid solvolysis due to the stable carbocation intermediate. |

Impact of Steric and Electronic Factors on Reaction Selectivity and Yield

Both electronic and steric factors play a crucial role in the reaction outcomes of 4,4'-(bromomethylene)bis(methoxybenzene).

Electronic Factors: As detailed previously, the dominant electronic effect is the strong resonance donation from the two para-methoxy groups. This overwhelmingly favors an SN1 pathway by stabilizing the carbocation intermediate. Consequently, reactions are often non-stereospecific if the nucleophile is achiral or if the reaction is not performed under conditions of asymmetric ion pairing. The high stability of the carbocation minimizes the likelihood of competing SN2 pathways, which are sensitive to nucleophile strength and concentration. This leads to high yields in reactions with a variety of nucleophiles, as the energetic barrier to carbocation formation is low.

Steric Factors: The bis(4-methoxyphenyl)methyl group is sterically bulky. This steric hindrance has several consequences:

It further disfavors an SN2 reaction mechanism, which requires a backside attack by the nucleophile on the electrophilic carbon. The two large aromatic rings effectively shield the reaction center, making an SN1 pathway even more favorable. wikipedia.orglibretexts.org

In reactions with sterically demanding nucleophiles, the reaction rate might be slightly reduced, although the electronic activation is typically the dominant factor.

The bulkiness can influence the regioselectivity of alkylation with ambident nucleophiles. For example, in alkylation of enolates, the steric demand of the electrophile can favor O-alkylation over C-alkylation, although this also depends on the solvent and counter-ion.

The interplay of these factors generally leads to high yields for SN1-type substitutions, with selectivity being primarily governed by the properties of the nucleophile and reaction conditions rather than competition between SN1 and SN2 pathways.

Systematic Variations and Their Effects on Cationic Intermediate Stability and Lifetime

The stability of the bis(4-methoxyphenyl)methyl cation is a cornerstone of the reactivity of its parent bromide. Systematic variation of the substituents on the phenyl rings allows for a fine-tuning of this stability, which can be quantified by both experimental (e.g., solvolysis rates, electrophilicity parameters) and computational methods. nih.govacs.org

Replacing the methoxy groups with less electron-donating groups (like methyl) or electron-withdrawing groups (like chloro or trifluoromethyl) dramatically decreases the stability of the resulting carbocation. This is reflected in a large positive shift in the electrophilicity parameter (E), as defined by the Mayr-Patz equation (log k = sN(N + E)). nih.gov A more positive E value indicates a more reactive, less stable electrophile.

The bis(4-methoxyphenyl)methyl cation, with an E value of -5.90, is one of the most stable and least electrophilic benzhydryl cations characterized, highlighting the exceptional stabilizing power of two para-methoxy groups. nih.gov This high stability translates to a longer lifetime in solution compared to less stabilized analogues, allowing it to be trapped even by weak nucleophiles. This trend is clearly demonstrated by comparing the electrophilicity parameters of various symmetrically substituted benzhydryl cations.

| Cation [(X-C₆H₄)₂CH⁺] | Substituent (X) | Electrophilicity Parameter (E) | Relative Stability |

|---|---|---|---|

| Bis(4-methoxyphenyl)methyl | 4-MeO | -5.90 | Highest |

| Bis(4-methylphenyl)methyl | 4-Me | -0.84 | High |

| Diphenylmethyl (Benzhydryl) | H | 5.90 | Moderate |

| Bis(4-chlorophenyl)methyl | 4-Cl | 7.60 | Low |

| Bis(4-(trifluoromethyl)phenyl)methyl | 4-CF₃ | 9.97 | Lowest |

Data derived from the work of Mayr et al., illustrating the systematic effect of aromatic substitution on carbocation stability. nih.govnih.gov The vast range of E values, spanning nearly 16 units, corresponds to a difference in reactivity of almost 16 orders of magnitude, underscoring the critical role of substituent effects in controlling the stability and lifetime of these cationic intermediates.

Emerging Research Directions and Future Prospects for 4,4 Bromomethylene Bis Methoxybenzene

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of diarylmethanes, including 4,4'-(bromomethylene)bis(methoxybenzene). Researchers are actively seeking to replace traditional synthetic methods that often rely on harsh reagents and environmentally harmful solvents with more sustainable alternatives. Key areas of development include the use of novel catalysts, alternative energy sources, and greener reaction media.

One promising approach is the adoption of metal-free catalytic systems. For instance, the use of diarylborinic acids as a cost-effective alternative to arylboronic acids in reductive cross-coupling reactions with N-tosylhydrazones offers a metal-free route to diarylmethanes. bohrium.com This method is notable for its tolerance of a wide range of functional groups, which is a significant advantage in complex syntheses. bohrium.com Another green strategy involves the use of natural deep eutectic solvents (NADES) in conjunction with microwave irradiation. researchgate.net This combination has been shown to dramatically reduce reaction times and increase yields in the synthesis of related bis-tetronic acid derivatives, offering a model for the sustainable production of 4,4'-(bromomethylene)bis(methoxybenzene) precursors. researchgate.net

Photocatalysis represents another frontier in the green synthesis of diarylmethanes. Visible-light-induced reactions provide a mild and efficient way to forge carbon-carbon bonds. For example, a photocatalytic three-component reaction of arylmethyl bromides with carbon disulfide and an amine has been developed for the synthesis of dithiocarbamates, showcasing the potential of light-driven reactions for derivatizing the target compound. nih.gov Furthermore, heterogeneous metallaphotocatalytic systems, such as bipyridyl-Ni(II)-carbon nitride, have been successfully employed for the cross-coupling of aryl halides, enabling the sustainable synthesis of a variety of valuable diarylmethanes. nih.gov

The development of reusable and environmentally benign catalysts is also a major focus. For example, tungstophosphoric acid supported on MCM-41 has been used for the green synthesis of 4-methoxybenzophenone (B1664615) from anisole (B1667542) and benzoic acid, demonstrating the potential of solid acid catalysts in Friedel-Crafts type reactions that could be adapted for the synthesis of the diarylmethane core. semanticscholar.org Additionally, light-initiated bromination reactions using agents like dibromohydantoin in greener solvents such as dichloromethane (B109758) are being explored as alternatives to traditional bromination methods that use elemental bromine. mdpi.combeilstein-journals.org

The following table summarizes some of the emerging green synthetic strategies applicable to the synthesis of diarylmethane derivatives:

| Green Strategy | Key Features | Potential Application to 4,4'-(bromomethylene)bis(methoxybenzene) Synthesis |

| Metal-Free Cross-Coupling | Avoids transition metal catalysts, often uses borinic acids. bohrium.com | Synthesis of the core diarylmethane structure without metal contamination. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times and improved energy efficiency. researchgate.net | Acceleration of the key bond-forming steps in the synthesis. |

| Photocatalysis | Uses visible light as an energy source, enabling mild reaction conditions. nih.gov | Formation of the diarylmethane skeleton or subsequent derivatization. |

| Heterogeneous Catalysis | Facilitates catalyst recovery and reuse, reducing waste. nih.govsemanticscholar.org | Key acylation or alkylation steps in the synthetic route. |

| Greener Solvents | Employs natural deep eutectic solvents (NADES) or aqueous media. researchgate.net | Replacement of volatile and toxic organic solvents. |

These ongoing research efforts are expected to lead to more cost-effective, safer, and environmentally friendly methods for the synthesis of 4,4'-(bromomethylene)bis(methoxybenzene) and its derivatives, thereby broadening their accessibility for various applications.

Exploration of Novel Catalytic Applications through Derivatization

The derivatization of 4,4'-(bromomethylene)bis(methoxybenzene) opens up a wealth of opportunities for creating novel catalysts. The presence of two reactive bromomethylene groups on a diarylmethane scaffold provides a versatile platform for introducing a variety of functional groups that can act as catalytic sites or as ligands for metal catalysts.

A significant area of exploration is the development of new ligands for transition metal catalysis. The diarylmethane core can be functionalized with coordinating groups such as phosphines, amines, or N-heterocycles to create bidentate or pincer-type ligands. These ligands can then be complexed with metals like palladium, nickel, or copper to form catalysts for a wide range of cross-coupling reactions. researchgate.netunam.mx The electronic properties of the bis(4-methoxyphenyl)methyl group can influence the activity and selectivity of the metal center, and the steric bulk of the diarylmethane framework can be tuned to control access to the catalytic site. The rational design of such ligands is crucial for minimizing metal leaching into the final products, a key consideration in the synthesis of pharmaceuticals and fine chemicals. researchgate.net

Beyond their role as ligands, derivatives of 4,4'-(bromomethylene)bis(methoxybenzene) have the potential to function as organocatalysts. The diarylmethane scaffold can be modified to incorporate moieties that can activate substrates through non-covalent interactions, such as hydrogen bonding or π-π stacking. For instance, the introduction of acidic or basic functional groups could lead to catalysts for a variety of organic transformations. The synthesis of bis(indolyl)methanes, which share a similar structural motif, has been achieved using enzymatic catalysis, suggesting that derivatives of the target compound could also be explored as biocompatible catalysts or as scaffolds for biomimetic catalysis. beilstein-journals.org

The following table outlines potential catalytic applications arising from the derivatization of 4,4'-(bromomethylene)bis(methoxybenzene):

| Derivative Type | Potential Catalytic Application | Design Principle |

| Phosphine or N-Heterocyclic Ligands | Palladium- or Nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) | The diarylmethane core acts as a scaffold for positioning coordinating groups that bind to the metal center. |

| Chiral Diamine or Diol Derivatives | Asymmetric synthesis | The rigid diarylmethane backbone can provide a well-defined chiral environment around the catalytic site. |

| Ionic Liquid-Tagged Derivatives | Recyclable catalysts for various organic reactions | The ionic liquid moiety facilitates catalyst separation and reuse. |

| Organocatalysts with Hydrogen Bonding Moieties | Activation of electrophiles in reactions such as Friedel-Crafts or aldol (B89426) reactions | The diarylmethane scaffold positions hydrogen bond donors to interact with the substrate. |

The exploration of these and other derivatization strategies is an active area of research, with the goal of developing new, highly efficient, and selective catalysts for a broad range of chemical transformations. The modular nature of the 4,4'-(bromomethylene)bis(methoxybenzene) core makes it an attractive starting point for the combinatorial synthesis and screening of new catalyst libraries.

Advanced Mechanistic Studies Utilizing Time-Resolved Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involving 4,4'-(bromomethylene)bis(methoxybenzene) is crucial for optimizing its applications and for the rational design of new reactions. Advanced time-resolved spectroscopic techniques, such as laser flash photolysis and femtosecond pump-probe spectroscopy, are powerful tools for studying the transient intermediates that govern the reactivity of this compound.

A key reaction pathway for 4,4'-(bromomethylene)bis(methoxybenzene) is the heterolysis of the carbon-bromine bond to form a bis(4-methoxyphenyl)methyl cation. This carbocation is a highly reactive intermediate that can be intercepted by a variety of nucleophiles. Time-resolved spectroscopy can be used to directly observe the formation and decay of this carbocation on timescales ranging from picoseconds to microseconds. By monitoring the transient absorption spectrum of the carbocation, researchers can determine its lifetime, its reactivity towards different nucleophiles, and the influence of solvent and other environmental factors on its stability.

For example, femtosecond-laser pump-probe mass spectrometry has been used to study the photodissociation of methyl bromide on metal surfaces in real-time. researchgate.net This technique allows for the direct observation of the cleavage of the C-Br bond and the subsequent dynamics of the resulting fragments. researchgate.net Similar studies on 4,4'-(bromomethylene)bis(methoxybenzene) could provide valuable insights into the primary photochemical processes that occur upon UV irradiation.

Laser flash photolysis has also been employed to study the photochemical reactions of related compounds, such as derivatives of dibenzoylmethane. beilstein-journals.org These studies have provided detailed information on the properties and reactivity of the triplet excited states that are precursors to the final products. beilstein-journals.org Applying this technique to 4,4'-(bromomethylene)bis(methoxybenzene) could help to elucidate the mechanisms of its photochemical reactions, including those that proceed through radical intermediates.

In addition to experimental studies, computational methods such as Density Functional Theory (DFT) are playing an increasingly important role in mechanistic investigations. DFT calculations can be used to model the structures and energies of transition states and intermediates, providing a theoretical framework for interpreting experimental results. For instance, DFT calculations have been used to elucidate the mechanism of palladium-catalyzed Suzuki-Miyaura reactions of diarylmethyl esters, revealing a stabilizing interaction between the benzyl (B1604629) ligand and the palladium center that favors the selective cleavage of the O-C(benzyl) bond. nih.govunam.mxmdpi.com Similar computational studies on reactions involving 4,4'-(bromomethylene)bis(methoxybenzene) could provide valuable insights into the factors that control its reactivity and selectivity.

The following table summarizes the application of advanced techniques for mechanistic studies of 4,4'-(bromomethylene)bis(methoxybenzene):

| Technique | Information Gained | Relevance to 4,4'-(bromomethylene)bis(methoxybenzene) |

| Laser Flash Photolysis | Characterization of transient species (e.g., carbocations, radicals, excited states) and their reaction kinetics. | Understanding the intermediates in solvolysis, nucleophilic substitution, and photochemical reactions. |

| Femtosecond Pump-Probe Spectroscopy | Real-time observation of bond cleavage and formation on ultrafast timescales. | Elucidating the primary steps in the photodissociation of the C-Br bond. |

| Density Functional Theory (DFT) | Calculation of reaction pathways, transition state energies, and intermediate stabilities. | Providing a theoretical basis for understanding reaction mechanisms and predicting reactivity. |

By combining these advanced experimental and computational techniques, researchers can develop a comprehensive understanding of the reaction mechanisms of 4,4'-(bromomethylene)bis(methoxybenzene), which will facilitate the development of new synthetic applications and functional materials.

Rational Design of New Reagents Based on the Diarylbromomethane Core

The unique structural and electronic properties of the diarylbromomethane core of 4,4'-(bromomethylene)bis(methoxybenzene) make it an excellent platform for the rational design of new reagents for organic synthesis. The presence of the reactive C-Br bond, coupled with the electron-donating methoxy (B1213986) groups, allows for a wide range of chemical transformations, leading to the development of novel electrophilic reagents, protecting groups, and building blocks for the synthesis of complex molecules.

One promising area of research is the development of new electrophilic reagents. The bis(4-methoxyphenyl)methyl cation, generated in situ from 4,4'-(bromomethylene)bis(methoxybenzene), can act as a potent electrophile in Friedel-Crafts type reactions, allowing for the introduction of the diarylmethyl group onto a variety of aromatic and heteroaromatic substrates. The electron-donating methoxy groups stabilize the carbocation, making it more selective than other, more reactive electrophiles. Furthermore, the diarylmethyl group itself can be a valuable structural motif in medicinal chemistry and materials science.

The diarylbromomethane core can also be used to design new protecting groups for alcohols, amines, and other functional groups. nih.govunam.mx The bis(4-methoxyphenyl)methyl group can be readily introduced by reaction of the corresponding bromide with the functional group to be protected. The resulting protected compound is typically stable to a range of reaction conditions, but the protecting group can be selectively removed under mild acidic conditions, due to the stability of the resulting carbocation. The development of new protecting groups with tailored stability and deprotection conditions is an ongoing area of research in organic synthesis. mdpi.com

In addition to its use as an electrophile and a protecting group, the diarylbromomethane core can serve as a versatile building block for the synthesis of more complex molecules. The bromine atom can be replaced by a variety of other functional groups through nucleophilic substitution or cross-coupling reactions, allowing for the construction of a wide range of derivatives. For example, reaction with sulfur nucleophiles can lead to the formation of bis-methoxyaryl sulfides, which are of interest in materials science. researchgate.net The synthesis of imines from related bromophenyl precursors also demonstrates the potential for converting the bromomethylene group into other functionalities. bohrium.com

The following table highlights potential new reagents that can be rationally designed from the 4,4'-(bromomethylene)bis(methoxybenzene) core:

| Reagent Type | Synthetic Application | Design Rationale |

| Electrophilic Diarylmethylating Agent | Introduction of the bis(4-methoxyphenyl)methyl group into organic molecules. | The C-Br bond is readily cleaved to form a stabilized carbocation. |

| Protecting Group for Alcohols and Amines | Temporary masking of hydroxyl or amino functionalities during multi-step synthesis. nih.govunam.mx | The diarylmethyl ether or amine is stable under many conditions but can be cleaved under specific, mild conditions. |

| Organometallic Reagents | Formation of new carbon-carbon bonds via cross-coupling reactions. | The C-Br bond can be converted to a C-metal bond (e.g., C-Mg, C-Li, C-Zn). |

| Precursor for Phase-Transfer Catalysts | Catalysis of reactions between reactants in immiscible phases. | The diarylmethyl group can be functionalized with quaternary ammonium (B1175870) or phosphonium (B103445) salts. |

The rational design of new reagents based on the 4,4'-(bromomethylene)bis(methoxybenzene) core is a promising area of research that is expected to provide new tools for organic chemists and materials scientists.

Integration into Supramolecular Systems for Non-Covalent Interactions

The field of supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, offers exciting opportunities for the integration of 4,4'-(bromomethylene)bis(methoxybenzene) into complex and functional architectures. beilstein-journals.org The structural features of this molecule, including the aromatic rings, the methoxy groups, and the bromine atom, provide multiple sites for engaging in a variety of non-covalent interactions, such as π-π stacking, hydrogen bonding, and halogen bonding. unam.mxresearchgate.net

Crystal engineering, a subfield of supramolecular chemistry, is concerned with the design and synthesis of crystalline solids with desired structures and properties. nih.govdariobraga.itrsc.org By understanding and controlling the non-covalent interactions between molecules, it is possible to direct their assembly into specific crystalline arrangements. The bis(4-methoxyphenyl)methane core of the target compound can participate in π-π stacking interactions with other aromatic molecules, which can be a powerful tool for organizing molecules in the solid state. mdpi.com The methoxy groups can act as hydrogen bond acceptors, while the methylene (B1212753) protons can act as hydrogen bond donors, leading to the formation of extended hydrogen-bonded networks. researchgate.net

The bromine atom in 4,4'-(bromomethylene)bis(methoxybenzene) is a particularly interesting feature for supramolecular chemistry, as it can participate in halogen bonding. semanticscholar.org A halogen bond is a non-covalent interaction between a halogen atom and a Lewis base, such as an oxygen or nitrogen atom. researchgate.net These interactions are highly directional and can be used to control the geometry of supramolecular assemblies with a high degree of precision. researchgate.net The use of halogen bonding in crystal engineering is a rapidly growing area of research, and 4,4'-(bromomethylene)bis(methoxybenzene) represents a valuable building block for the construction of halogen-bonded co-crystals and other supramolecular materials. nih.govresearchgate.net

The integration of 4,4'-(bromomethylene)bis(methoxybenzene) into supramolecular systems could lead to the development of new materials with a variety of interesting properties. For example, by co-crystallizing it with other functional molecules, it may be possible to create materials with novel optical, electronic, or magnetic properties. The porous nature of some supramolecular frameworks could also be exploited for applications in gas storage, separation, and catalysis. frontiersin.org The study of non-covalent interactions in related systems, such as bis-chalcones and organoantimony compounds, provides valuable insights into the types of supramolecular architectures that could be formed with 4,4'-(bromomethylene)bis(methoxybenzene). mdpi.comresearchgate.net

The following table summarizes the key non-covalent interactions involving 4,4'-(bromomethylene)bis(methoxybenzene) and their potential applications in supramolecular chemistry:

| Non-Covalent Interaction | Molecular Features Involved | Potential Supramolecular Application |

| π-π Stacking | The two methoxybenzene rings. | Formation of columnar or layered structures in crystals; host-guest chemistry with aromatic guests. |

| Hydrogen Bonding | Methoxy oxygen atoms as acceptors; methylene C-H groups as donors. | Construction of extended 1D, 2D, or 3D networks in the solid state. |

| Halogen Bonding | Bromine atom as a halogen bond donor. | Directional control of molecular assembly in co-crystals; design of materials with specific electronic properties. |

| van der Waals Forces | The overall molecular shape and surface. | Close packing of molecules in the solid state; contributes to the overall stability of the supramolecular assembly. |

The continued exploration of the supramolecular chemistry of 4,4'-(bromomethylene)bis(methoxybenzene) is expected to lead to the discovery of new and exciting materials with a wide range of potential applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.